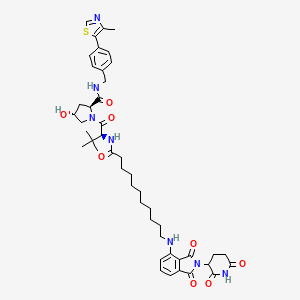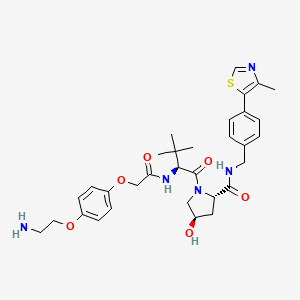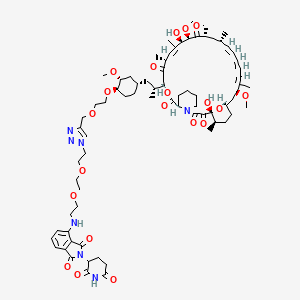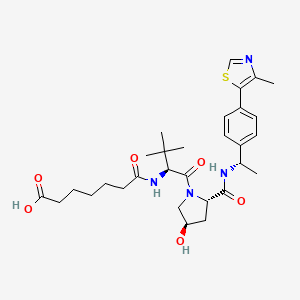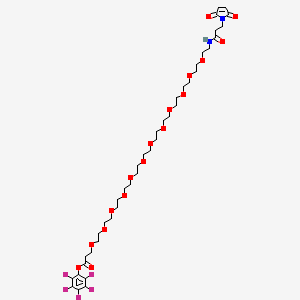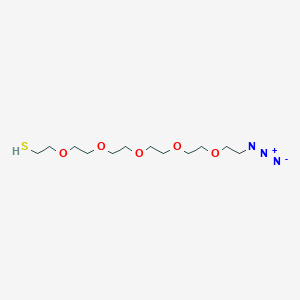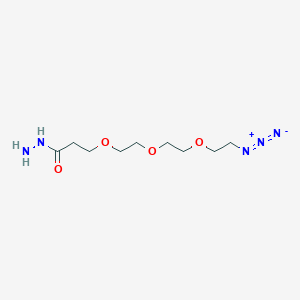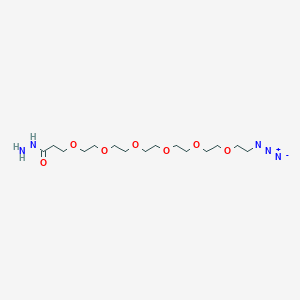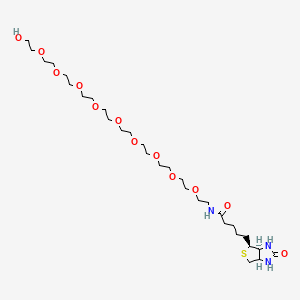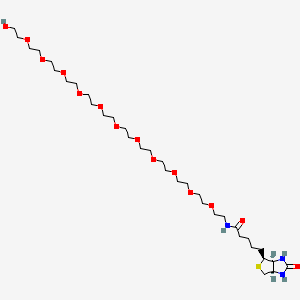
Boc-NH-PEG23-CH2CH2N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-NH-PEG23-CH2CH2N3 is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound contains an azide group, making it suitable for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-NH-PEG23-CH2CH2N3 is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is reacted with a suitable linker to introduce functional groups.
Azidation: The PEGylated compound is then reacted with azide reagents to introduce the azide group.
Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results and maintain quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NH-PEG23-CH2CH2N3 undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can participate in CuAAC and SPAAC reactions with alkyne-containing molecules.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
CuAAC Reaction: Requires copper catalysts and alkyne-containing molecules.
SPAAC Reaction: Involves strained alkynes such as DBCO or BCN groups.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with other molecules, resulting in the formation of PROTACs or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Boc-NH-PEG23-CH2CH2N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Industry: Utilized in the production of specialized reagents and compounds for research and development.
Wirkmechanismus
Boc-NH-PEG23-CH2CH2N3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the conjugation of the linker to various ligands, facilitating the formation of PROTACs that can bind to both the target protein and an E3 ubiquitin ligase. This binding leads to the ubiquitination and subsequent degradation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-NH-PEG23-NH2: Another PEG-based PROTAC linker with an amine group instead of an azide group.
Boc-NH-PEG23-CH2CH2NH2: Similar structure but with an amine group at the end.
Uniqueness
Boc-NH-PEG23-CH2CH2N3 is unique due to its azide group, which allows for versatile click chemistry reactions. This makes it particularly useful in the synthesis of PROTACs and other functionalized compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H106N4O25/c1-53(2,3)82-52(58)55-4-6-59-8-10-61-12-14-63-16-18-65-20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-46-79-48-50-81-51-49-80-47-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-60-7-5-56-57-54/h4-51H2,1-3H3,(H,55,58) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNGMSWNNMZOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H106N4O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
